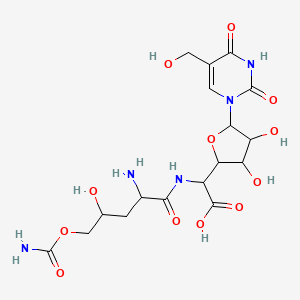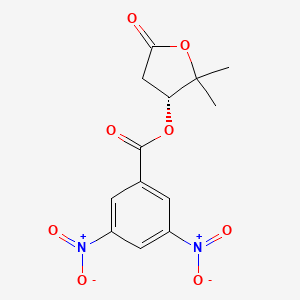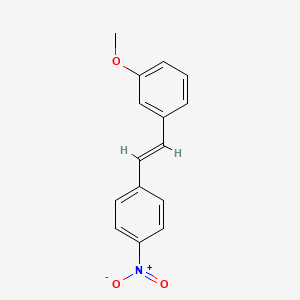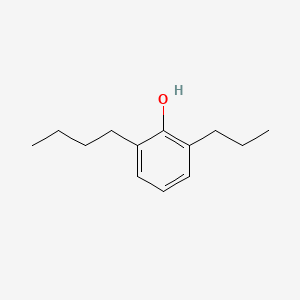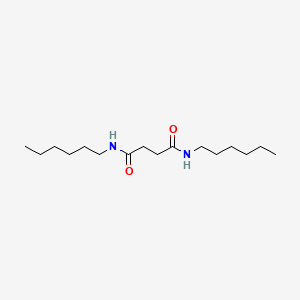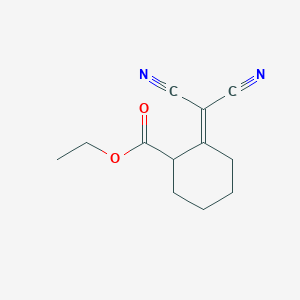
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of hydantoin, which is a heterocyclic organic compound with a five-membered ring structure containing two nitrogen atoms. The presence of the 5,5-diphenyl and 4-methylpiperazinyl groups in its structure enhances its chemical and biological properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- typically involves the following steps:
Formation of Hydantoin Core: The hydantoin core can be synthesized through the reaction of urea with α-halo acids under basic conditions. This reaction forms the imidazolidine-2,4-dione ring structure.
Introduction of Diphenyl Groups: The 5,5-diphenyl groups are introduced through a Friedel-Crafts acylation reaction, where benzene reacts with phosgene in the presence of a Lewis acid catalyst.
Attachment of 4-Methylpiperazinyl Group: The final step involves the nucleophilic substitution reaction where the 4-methylpiperazinyl group is attached to the hydantoin core. This is typically achieved using a suitable alkylating agent under controlled conditions.
Industrial Production Methods
Industrial production of Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at various stages to monitor the reaction conditions and product quality.
化学反应分析
Types of Reactions
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the 4-methylpiperazinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkylating agents, nucleophiles; controlled temperature and pH.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted hydantoin derivatives.
科学研究应用
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant, anti-inflammatory, and anticancer activities. Its derivatives are being explored as potential drug candidates.
Industry: Used in the production of polymers and resins. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. By affecting these pathways, it exerts its biological effects.
相似化合物的比较
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- can be compared with other similar compounds to highlight its uniqueness:
Phenytoin: A well-known anticonvulsant drug with a similar hydantoin core but different substituents. Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- may have different pharmacological properties due to its unique substituents.
Ethylphenylhydantoin: Another hydantoin derivative with different substituents. The presence of the 4-methylpiperazinyl group in Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- may enhance its biological activity.
Spiromustine: A spirohydantoin mustard used in cancer treatment. Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- may have different applications due to its distinct structure.
属性
CAS 编号 |
21598-58-3 |
|---|---|
分子式 |
C21H24N4O2 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
3-[(4-methylpiperazin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H24N4O2/c1-23-12-14-24(15-13-23)16-25-19(26)21(22-20(25)27,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3,(H,22,27) |
InChI 键 |
KNVIWKFOCCEBOC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


